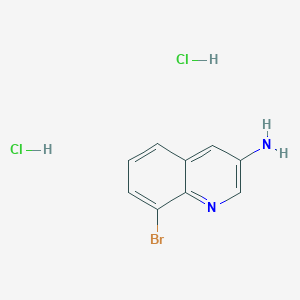

8-Bromoquinolin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

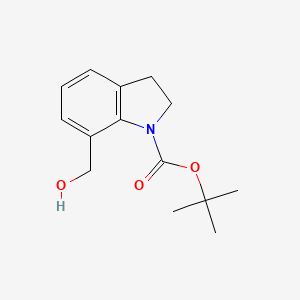

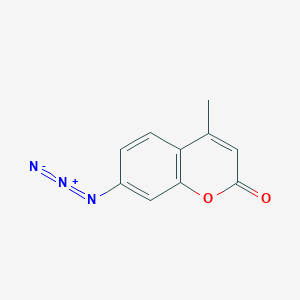

“8-Bromoquinolin-3-amine dihydrochloride” is a chemical compound with significant biomedical applications. It has a molecular formula of C9H9BrCl2N2 and a molecular weight of 295.99 g/mol .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to pyrazino compounds such as quinoxalines, involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

Molecular Structure Analysis

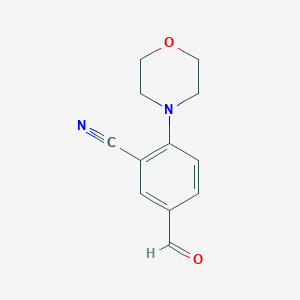

The molecular structure of “8-Bromoquinolin-3-amine dihydrochloride” consists of a quinoline ring with a bromine atom at the 8th position and an amine group at the 3rd position . The compound also includes two hydrochloride ions .

Physical And Chemical Properties Analysis

“8-Bromoquinolin-3-amine dihydrochloride” is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Safety and Hazards

The safety data sheet for “3-Amino-8-bromoquinoline dihydrochloride”, a similar compound, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .

作用機序

Target of Action

8-Bromoquinolin-3-amine dihydrochloride is a derivative of quinolin-8-amines . Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis . They have been developed as powerful bidentate directing groups or ligand auxiliaries in the field of C–H bond activation/functionalization .

Mode of Action

The compound interacts with its targets through intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions . Mechanistically, a single electron transfer (SET) pathway is suggested in most cases .

Biochemical Pathways

The compound affects the biochemical pathways involving the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization involves the formation of C–C and C–Z bonds by transition metal catalysts, photocatalysts, or metal-free conditions

Result of Action

The result of the compound’s action is the synthesis of substituted 8-aminoquinoline . This synthesis is of great importance in organic chemistry due to the widespread occurrence of pyrazino compounds such as quinoxalines in nature .

Action Environment

The action of 8-Bromoquinolin-3-amine dihydrochloride can be influenced by various environmental factors. For instance, the annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . .

特性

IUPAC Name |

8-bromoquinolin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2.2ClH/c10-8-3-1-2-6-4-7(11)5-12-9(6)8;;/h1-5H,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQILHUWBUMKED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)Br)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694340 |

Source

|

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolin-3-amine dihydrochloride | |

CAS RN |

1266226-20-3 |

Source

|

| Record name | 8-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)

![benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate](/img/structure/B1373333.png)